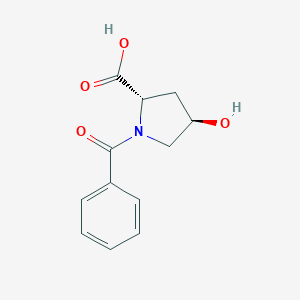

trans-1-Benzoyl-4-hydroxy-L-Proline

Descripción general

Descripción

trans-1-Benzoyl-4-hydroxy-L-Proline: is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a benzoyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidine ring. It is used as a chiral building block in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The synthesis of trans-1-Benzoyl-4-hydroxy-L-Proline typically involves the hydroxylation of L-proline followed by benzoylation. The hydroxylation can be achieved using proline hydroxylase enzymes or chemical oxidants.

Microbial Synthesis: Advances in synthetic biology have enabled the microbial synthesis of trans-4-hydroxy-L-proline, which can then be benzoylated to produce this compound.

Industrial Production Methods:

Enzymatic Hydroxylation: Industrial production often employs enzymatic hydroxylation of L-proline using proline hydroxylase enzymes, followed by chemical benzoylation.

Microbial Fermentation: Large-scale production can also be achieved through microbial fermentation, where engineered strains of bacteria or yeast are used to produce trans-4-hydroxy-L-proline, which is subsequently benzoylated.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The compound can be reduced to form trans-1-Benzoyl-4-amino-L-Proline.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

Oxidation Products: Keto derivatives of this compound.

Reduction Products: trans-1-Benzoyl-4-amino-L-Proline.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a chiral building block in the synthesis of complex organic molecules .

- Employed in the synthesis of chiral ligands for enantioselective catalysis .

Biology:

Medicine:

- Utilized in the synthesis of pharmaceuticals, including neuroexcitatory kainoids and antifungal echinocandins .

- Investigated for its potential therapeutic effects in various diseases .

Industry:

Mecanismo De Acción

Mechanism:

- The hydroxyl group at the fourth position of the pyrrolidine ring plays a crucial role in the compound’s reactivity and interactions with biological molecules .

- The benzoyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

trans-4-Hydroxy-L-Proline: A closely related compound with similar hydroxylation but without the benzoyl group.

cis-4-Hydroxy-L-Proline: An isomer with different spatial arrangement of the hydroxyl group.

trans-3-Hydroxy-L-Proline: Another isomer with the hydroxyl group at the third position.

Uniqueness:

Actividad Biológica

Trans-1-Benzoyl-4-hydroxy-L-proline is a derivative of hydroxyproline, an amino acid that plays a critical role in collagen synthesis and stability. This compound has garnered attention for its potential biological activities, including effects on amino acid transporters, modulation of cellular processes, and implications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group at the nitrogen atom and a hydroxyl group at the fourth carbon of the proline ring. This structural modification enhances its interaction with biological targets, particularly amino acid transporters.

1. Inhibition of Amino Acid Transporters

Recent studies have identified this compound as a selective inhibitor of the SLC1A4 and SLC1A5 transporters, which are crucial for the uptake of neutral amino acids. These transporters are involved in various physiological processes, including neurotransmission and nutrient absorption.

- Mechanism : The compound acts by binding to specific sites on these transporters, thereby blocking their function. Electrophysiological assays demonstrated that it could induce significant changes in ion currents associated with amino acid transport, indicating its potential as a pharmacological modulator .

2. Anticancer Activity

This compound has shown promising results in preclinical models for inhibiting cancer cell proliferation.

- Case Study : In vitro studies on human glioma cell lines (U87-MG and U251) reported IC50 values indicating effective cytotoxicity at concentrations as low as 18.6 μM . This suggests that the compound may disrupt critical cellular pathways involved in tumor growth.

| Cell Line | IC50 (μM) |

|---|---|

| U87-MG | 18.6 |

| U251 | 5.8 |

3. Effects on Collagen Synthesis

Given its structural similarity to hydroxyproline, this compound may influence collagen synthesis pathways. Hydroxyproline is essential for stabilizing collagen triple helices, and derivatives like this compound could enhance or inhibit this process depending on concentration and cellular context.

Metabolic Engineering Studies

Research has explored metabolic engineering strategies to enhance the production of hydroxyproline derivatives, including trans-4-hydroxy-L-proline, using engineered strains of Escherichia coli. These studies provide insights into the biosynthetic pathways that might also apply to this compound production .

Pharmacological Screening

A series of hydroxyproline derivatives were synthesized and screened for their ability to modulate amino acid transporter activity. This compound was included in these screenings, highlighting its potential as a lead compound for developing new therapeutic agents targeting amino acid transport mechanisms .

Propiedades

IUPAC Name |

(2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-9-6-10(12(16)17)13(7-9)11(15)8-4-2-1-3-5-8/h1-5,9-10,14H,6-7H2,(H,16,17)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJPKSKTKJEACX-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563618 | |

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31560-19-7, 129512-75-0 | |

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31560-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-1-Benzoyl-4-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.